molecular formula C13H16N4O2 B11632930 N,N-dimethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

N,N-dimethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

Cat. No.: B11632930
M. Wt: 260.29 g/mol
InChI Key: WWHKTMSLHKICMD-UHFFFAOYSA-N
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Description

N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with a nitro group and a dimethylaminoethyl side chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the alkylation of the resulting nitroquinoline with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a fluorescent probe.

    Medicine: Research into its potential therapeutic applications includes studies on its antimicrobial and anticancer properties.

    Industry: The compound is employed in the development of advanced materials, including polymers and nanomaterials, due to its functional versatility.

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylaminoethyl side chain can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(DIMETHYLAMINO)ETHYL]MALEIMIDE: Shares the dimethylaminoethyl side chain but has a different core structure.

    N-[2-(DIMETHYLAMINO)ETHYL]-1,8-NAPHTHALIMIDE: Similar side chain with a naphthalimide core, used as a photoinitiator.

    N,N-DIMETHYLAMINOETHANOL: A simpler structure with similar functional groups, used in various industrial applications.

Uniqueness

N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE is unique due to its quinoline backbone combined with a nitro group and a dimethylaminoethyl side chain. This combination imparts distinct chemical properties, making it particularly valuable in applications requiring specific reactivity and interaction with biological molecules.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N',N'-dimethyl-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H16N4O2/c1-16(2)9-8-14-11-5-6-12(17(18)19)10-4-3-7-15-13(10)11/h3-7,14H,8-9H2,1-2H3

InChI Key

WWHKTMSLHKICMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

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